molecular formula C25H33Br B14518816 1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene CAS No. 62856-40-0

1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene

Cat. No.: B14518816
CAS No.: 62856-40-0
M. Wt: 413.4 g/mol
InChI Key: DUEKRCPSTBBFEX-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a brominated derivative of stilbene, characterized by the presence of a bromine atom and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene typically involves a multi-step process. One common method is the bromination of 4-[2-(4-undecylphenyl)ethenyl]benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 4-[2-(4-undecylphenyl)ethenyl]phenol or 4-[2-(4-undecylphenyl)ethenyl]benzonitrile.

    Oxidation: Formation of 4-[2-(4-undecylphenyl)ethenyl]benzaldehyde or 4-[2-(4-undecylphenyl)ethenyl]benzoic acid.

    Reduction: Formation of 1-Bromo-4-[2-(4-undecylphenyl)ethyl]benzene.

Scientific Research Applications

1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The bromine atom and the ethenyl group can participate in various chemical interactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating the substitution of other groups on the aromatic ring.

    Hydrophobic Interactions: The long alkyl chain can interact with hydrophobic regions of biological membranes or proteins, affecting their structure and function.

Comparison with Similar Compounds

1-Bromo-4-[2-(4-undecylphenyl)ethenyl]benzene can be compared with other brominated stilbene derivatives:

    1-Bromo-4-[2-(4-bromophenyl)ethenyl]benzene: Similar structure but with an additional bromine atom, leading to different reactivity and applications.

    1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene: The presence of a methyl group instead of an undecyl chain results in different physical and chemical properties.

    1-Bromo-4-[2-(4-ethoxyphenyl)ethenyl]benzene:

Properties

CAS No.

62856-40-0

Molecular Formula

C25H33Br

Molecular Weight

413.4 g/mol

IUPAC Name

1-bromo-4-[2-(4-undecylphenyl)ethenyl]benzene

InChI

InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)16-17-24-18-20-25(26)21-19-24/h12-21H,2-11H2,1H3

InChI Key

DUEKRCPSTBBFEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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